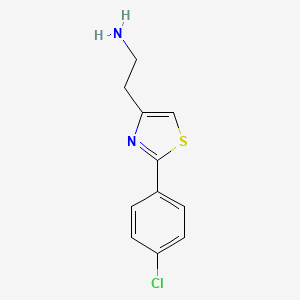

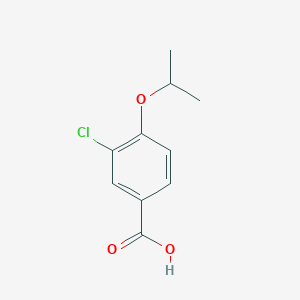

2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine

Descripción general

Descripción

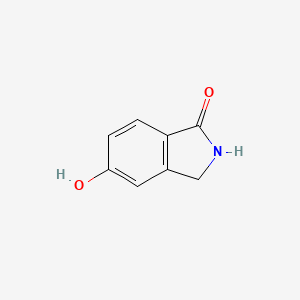

“2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine” is a chemical compound that contains a thiazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one sulfur atom . The thiazole ring is an important heterocycle in the world of chemistry .

Synthesis Analysis

The synthesis of thiazole derivatives has been a subject of interest in medicinal chemistry . A mixture of 1-(5-(1,2,3,4-tetrahydronaphthalen-6-yl)thiazol-2-yl)hydrazine and different aromatic aldehydes in absolute ethanol were heated during the initial stage of reaction .

Molecular Structure Analysis

The molecular weight of “2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine” is 311.66 . The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .

Chemical Reactions Analysis

The thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Physical And Chemical Properties Analysis

The compound “2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine” is a solid . The InChI code for this compound is "1S/C11H11ClN2S.ClH/c12-9-3-1-8 (2-4-9)11-14-10 (5-6-13)7-15-11;/h1-4,7H,5-6,13H2;1H" .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Thiazole compounds have been shown to exhibit potent antimicrobial properties. Specifically, they have demonstrated significant antibacterial activity against Gram-negative bacteria and antifungal activity against strains like Candida albicans and Candida glabrata .

Analgesic and Anti-inflammatory Activities

Some thiazole derivatives have been reported to show significant analgesic and anti-inflammatory activities, which could be beneficial in the development of new pain relief medications .

Antitumor and Cytotoxic Activity

Thiazoles have also been synthesized and evaluated for their cytotoxicity activity on human tumor cell lines, indicating potential applications in cancer treatment. For instance, certain compounds have shown potent effects on prostate cancer cells .

4. DNA Interaction and Cell Death Induction Thiazole compounds like Voreloxin have been found to bind to DNA and interact with topoisomerase II, causing DNA double-strand breaks, G2 arrest, and ultimately cell death, which is a promising mechanism for cancer therapy .

Synthesis of Novel Anti-Cancer Agents

Researchers have synthesized novel thiazole derivatives as potential anti-cancer agents, indicating the role of thiazole compounds in the ongoing search for more effective cancer treatments .

Mecanismo De Acción

Target of Action

Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Mode of Action

Thiazole derivatives are known to interact with various biological targets, leading to changes in cellular processes

Biochemical Pathways

Thiazole derivatives have been found to affect a wide range of biochemical pathways, leading to their diverse biological activities

Pharmacokinetics

The compound’s molecular weight is 31166 , which is within the optimal range for oral bioavailability

Result of Action

Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects

Safety and Hazards

Propiedades

IUPAC Name |

2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2S/c12-9-3-1-8(2-4-9)11-14-10(5-6-13)7-15-11/h1-4,7H,5-6,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPALOZKDXABWHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=CS2)CCN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90627588 | |

| Record name | 2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90627588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine | |

CAS RN |

26858-31-1 | |

| Record name | 2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90627588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[2-(Methylsulfonyl)phenyl]hydrazine hydrochloride](/img/structure/B1358721.png)